Cas no 335398-76-0 ((2-m-Tolylamino-thiazol-4-yl)-acetic acid)
(2-m-Tolylamino-thiazol-4-yl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2-m-Tolylamino-thiazol-4-yl)-acetic acid
- 2-(2-(m-Tolylamino)thiazol-4-yl)aceticacid
- SR-01000231634-1
- DTXSID701331249
- AKOS000300581
- 2-(2-(m-Tolylamino)thiazol-4-yl)acetic acid
- 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid
- STK977361
- CHEMBL1377529
- HMS1702M02
- HMS2639F06
- SR-01000231634
- MLS000716902
- Oprea1_848952
- SMR000278419
- Cambridge id 6271775
- HMS3361D08
- Oprea1_373560
- 335398-76-0
- {2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}acetic acid
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- MDL: MFCD02636945
- Inchi: 1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
- InChI Key: HHUZFLGLWQOCPN-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)O)N=C1NC1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 248.06194880Da
- Monoisotopic Mass: 248.06194880Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 90.5Ų
(2-m-Tolylamino-thiazol-4-yl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518124-1g |
2-(2-(m-Tolylamino)thiazol-4-yl)acetic acid |
335398-76-0 | 97% | 1g |
$291 | 2023-01-04 |
(2-m-Tolylamino-thiazol-4-yl)-acetic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on (2-m-Tolylamino-thiazol-4-yl)-acetic acid
Introduction to (2-m-Tolylamino-thiazol-4-yl)-acetic Acid (CAS No. 335398-76-0)
(2-m-Tolylamino-thiazol-4-yl)-acetic acid, identified by its CAS number 335398-76-0, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule features a thiazole core substituted with an amino group at the 2-position and a methylthiol group at the 4-position, further functionalized with an acetic acid moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of therapeutic agents targeting diverse biological pathways.
The compound’s molecular structure, characterized by a fused thiazole ring system, contributes to its potential pharmacological activity. Thiazole derivatives are well-documented for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. Specifically, the presence of the amino group and the acetic acid side chain enhances its solubility and reactivity, making it a versatile building block for drug design.
In recent years, there has been growing interest in exploring the pharmacological properties of (2-m-Tolylamino-thiazol-4-yl)-acetic acid and its derivatives. Research studies have highlighted its potential as a precursor in the synthesis of novel compounds with antimicrobial, anti-inflammatory, and anticancer activities. For instance, modifications of the thiazole ring have been investigated for their ability to modulate enzyme inhibition, particularly in cases where precise targeting is required.
One notable area of research involves the use of (2-m-Tolylamino-thiazol-4-yl)-acetic acid in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop more effective treatments with fewer side effects. The structural features of (2-m-Tolylamino-thiazol-4-yl)-acetic acid make it an attractive scaffold for such applications.
Additionally, the compound has been explored in the context of drug delivery systems. Its ability to form stable complexes with other molecules has been leveraged to enhance the bioavailability and targeted delivery of therapeutic agents. This approach is particularly relevant in oncology, where efficient delivery to tumor sites is critical for maximizing treatment efficacy.
The synthesis of (2-m-Tolylamino-thiazol-4-yl)-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry, have been employed to improve efficiency and scalability. These techniques not only enhance production but also minimize waste, aligning with green chemistry principles.
In academic research, (2-m-Tolylamino-thiazol-4-yl)-acetic acid has been used as a reference compound for developing new synthetic strategies. Its well-characterized structure allows researchers to benchmark new methodologies and compare them against established protocols. This has led to advancements in synthetic chemistry that can be applied across various disciplines.
The compound’s role in drug discovery extends beyond its use as an intermediate. It has also been investigated for its potential role as a lead compound in itself. Preliminary studies suggest that certain derivatives may exhibit significant biological activity without requiring further modification. This underscores the importance of exploring structurally diverse compounds during drug development.
Future research directions for (2-m-Tolylamino-thiazol-4-yl)-acetic acid include further exploration of its pharmacological profile and optimization of synthetic routes for industrial-scale production. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutic agents that address unmet medical needs.
In conclusion, (2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS No. 335398-76-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and optimize production methods, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.
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